GSK3α vs. GSK3β Paralog Selectivity: BRD0705 (Active Component) vs. BRD3731 Head-to-Head
The active component BRD0705 (contained in (Rac)-BRD0705) exhibits 8-fold selectivity for GSK3α over GSK3β. This selectivity is directionally opposite to the chemically matched GSK3β-selective inhibitor BRD3731, which displays 14-fold selectivity for GSK3β over GSK3α [1]. The differential selectivity is driven by a single amino acid 'switch' (Asp133 in GSK3β vs. Glu196 in GSK3α) that alters the topology of the hydrophobic selectivity pocket adjacent to the ATP binding hinge [1].
| Evidence Dimension | GSK3α vs. GSK3β selectivity ratio |
|---|---|
| Target Compound Data | GSK3α IC₅₀ = 66 nM; GSK3β IC₅₀ = 515 nM (8-fold α-selective) |
| Comparator Or Baseline | BRD3731: GSK3β IC₅₀ = 15 nM; GSK3α IC₅₀ = 215 nM (14-fold β-selective) |
| Quantified Difference | BRD0705 = 8-fold α-selective; BRD3731 = 14-fold β-selective (opposite paralog preferences) |
| Conditions | Mobility shift microfluidic assay (Caliper) run at Km ATP for each enzyme |
Why This Matters
This enables paralog-resolved target validation studies, allowing researchers to distinguish GSK3α-specific from GSK3β-specific biological functions.
- [1] Wagner FF, Benajiba L, Campbell AJ, et al. Exploiting an Asp-Glu 'switch' in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia. Sci Transl Med. 2018;10(431):eaam8460. View Source
